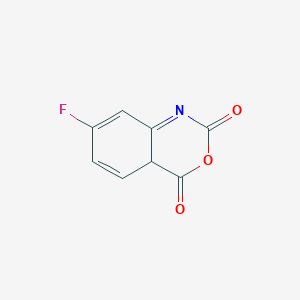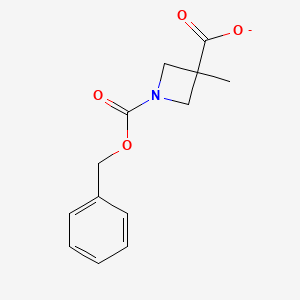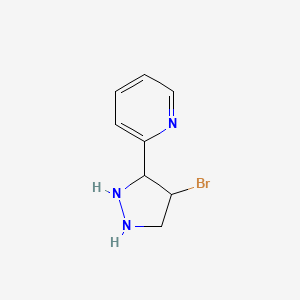
ethyl 4-hydroxy-2-oxo-4aH-quinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-hydroxy-2-oxo-4aH-quinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family This compound is known for its unique structure, which includes a quinoline core with a hydroxyl group at the 4-position, a keto group at the 2-position, and an ester group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-2-oxo-4aH-quinoline-3-carboxylate typically involves the cyclization of anthranilic acid derivatives with ethyl acetoacetate. One common method includes the use of N,N’-dicyclohexylcarbodiimide (DCC) as a condensing agent . The reaction is carried out under reflux conditions, often in the presence of a base such as triethylamine, to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
化学反应分析
Types of Reactions: Ethyl 4-hydroxy-2-oxo-4aH-quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The keto group can be reduced to form a hydroxyquinoline derivative.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like amines or alcohols in the presence of a catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Amides, esters, or other substituted quinoline derivatives.
科学研究应用
Ethyl 4-hydroxy-2-oxo-4aH-quinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of dyes and pigments due to its stable quinoline structure.
作用机制
The mechanism of action of ethyl 4-hydroxy-2-oxo-4aH-quinoline-3-carboxylate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory pathways, potentially inhibiting their activity.
Pathways Involved: It may modulate pathways such as the NF-κB pathway, which is crucial in regulating immune responses and inflammation.
相似化合物的比较
Ethyl 4-hydroxy-2-oxo-4aH-quinoline-3-carboxylate can be compared with other quinoline derivatives:
Similar Compounds: 4-hydroxyquinoline, 2-hydroxyquinoline, and quinoline-2,4-dione.
Uniqueness: Unlike its analogs, this compound possesses an ester group at the 3-position, which enhances its reactivity and potential for further functionalization.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.
属性
分子式 |
C12H11NO4 |
|---|---|
分子量 |
233.22 g/mol |
IUPAC 名称 |
ethyl 4-hydroxy-2-oxo-4aH-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-2-17-12(16)9-10(14)7-5-3-4-6-8(7)13-11(9)15/h3-7,14H,2H2,1H3 |
InChI 键 |
PILUVDPDMBNJBW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C2C=CC=CC2=NC1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


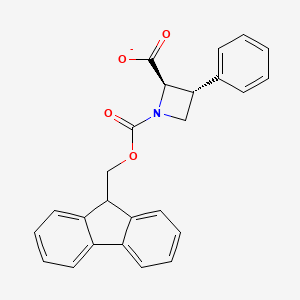
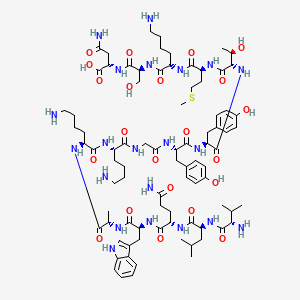
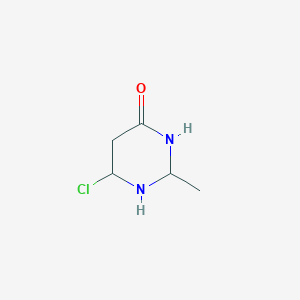
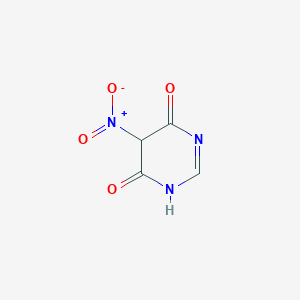
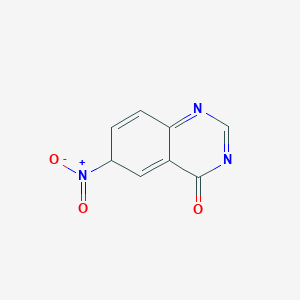
![Tert-butyl 2-methyl-4-oxo-4a,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B12360031.png)
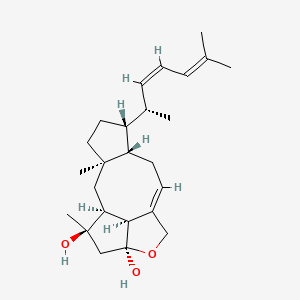
![Tert-butyl 3-amino-6,6-dimethyl-3a,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B12360051.png)
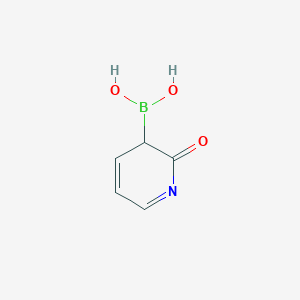
![9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5H-purin-6-one](/img/structure/B12360067.png)
